(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate
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Overview
Description
(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the ethyl ester and the oxo group in the structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2-pyrrolecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
Scientific Research Applications
(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure but differs in the substituents attached to the ring.
Pyridine and Pyrimidine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar aromaticity and reactivity.
Uniqueness
(E)-Ethyl 2-oxo-4-(1H-pyrrol-2-YL)but-3-enoate is unique due to the presence of both the ethyl ester and the oxo group, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl (E)-2-oxo-4-(1H-pyrrol-2-yl)but-3-enoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)6-5-8-4-3-7-11-8/h3-7,11H,2H2,1H3/b6-5+ |
InChI Key |
LLPXCSLYBOVRRD-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/C1=CC=CN1 |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CC=CN1 |
Origin of Product |
United States |
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